ethyl 3-formyl-4,5-dihydro-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-formyl-4,5-dihydro-1H-pyrazole-5-carboxylate is a heterocyclic compound with a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-formyl-4,5-dihydro-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by the addition of formylating agents such as formic acid or formamide . The reaction proceeds through the formation of an intermediate pyrazoline, which is then oxidized to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as transition metals or enzymes may also be used to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formyl-4,5-dihydro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Ethyl 3-carboxy-4,5-dihydro-1H-pyrazole-5-carboxylate.
Reduction: Ethyl 3-hydroxymethyl-4,5-dihydro-1H-pyrazole-5-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-formyl-4,5-dihydro-1H-pyrazole-5-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ethyl 3-formyl-4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrazole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-formyl-1H-pyrazole-5-carboxylate: Similar structure but lacks the dihydro functionality.
Ethyl 3-formyl-4,5-dihydro-1H-pyrazole-4-carboxylate: Similar structure but with a different substitution pattern on the pyrazole ring.
Ethyl 3-formyl-4,5-dihydro-1H-pyrazole-5-carboxamide: Similar structure but with an amide group instead of an ester group.
Uniqueness
Ethyl 3-formyl-4,5-dihydro-1H-pyrazole-5-carboxylate is unique due to its combination of a formyl group and an ester group on a dihydropyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
62715-92-8 |
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Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
ethyl 3-formyl-4,5-dihydro-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-2-12-7(11)6-3-5(4-10)8-9-6/h4,6,9H,2-3H2,1H3 |
InChI Key |
IKZLUMMQZUIIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=NN1)C=O |
Origin of Product |
United States |
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